Piperaquine N-oxide (PN1) is a major, pharmacologically active metabolite of the antimalarial drug piperaquine (PQ). [, , ] It is formed primarily through the N-oxidation of piperaquine by cytochrome P450 enzymes, specifically CYP3A4, in the liver. [, ] PN1 exhibits notable antiplasmodial activity against Plasmodium falciparum strains and Plasmodium yoelii, contributing to the overall efficacy of piperaquine-based antimalarial treatments. [, , ] PN1 also engages in a metabolic interconversion with piperaquine, influencing its pharmacokinetic profile. [, ]
While specific details regarding the independent synthesis of PN1 are limited in the provided literature, studies highlight its formation through the N-oxidation of piperaquine. [] This metabolic transformation is primarily mediated by the cytochrome P450 enzyme CYP3A4, indicating the crucial role of this enzyme in PN1 biosynthesis. [] Further investigation into dedicated synthesis methods for PN1 may be necessary to explore its full potential in various applications.
Piperaquine N-oxide (PN1) exhibits a key chemical reaction: metabolic interconversion with its parent drug, piperaquine. [] This interconversion, termed "futile cycling" or "metabolic retroversion", involves the N-oxidation of piperaquine to PN1 via CYP3A4 and the reduction of PN1 back to piperaquine by cytochrome P450 (P450)/flavin-containing monooxygenase enzymes. [] This cyclical process contributes to the prolonged elimination half-life of piperaquine, influencing its overall pharmacokinetic profile. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: